methyl 3-oxocyclobut-1-ene-1-carboxylate
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Overview
Description
Methyl 3-oxocyclobut-1-ene-1-carboxylate is an organic compound with the molecular formula C6H6O3. It is a colorless liquid that contains a carboxylic acid methyl ester and a 3-oxocyclobutanyl group in its chemical structure . This compound is used primarily in research and development, particularly in the synthesis of various pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxocyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield the desired product . Another method involves the use of methyl chloroformate and cyclobutanone in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the processes likely involve similar reaction conditions as those used in laboratory synthesis, scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxocyclobut-1-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-oxocyclobut-1-ene-1-carboxylate is used in the synthesis of various pharmaceutical compounds. It serves as an intermediate for the preparation of novel imidazobenzazepine derivatives, which are dual H1/5-HT2A antagonists used for the treatment of sleep disorders . Additionally, it is used in the development of other bioactive molecules and in the study of reaction mechanisms in organic chemistry .
Mechanism of Action
The mechanism of action of methyl 3-oxocyclobut-1-ene-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. The compound itself does not have a direct biological target but facilitates the formation of molecules that interact with specific receptors or enzymes in the body .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxocyclobutane-1-carboxylate: Similar in structure but lacks the double bond present in methyl 3-oxocyclobut-1-ene-1-carboxylate.
Cyclobutanecarboxylic acid, 3-oxo-, methyl ester: Another similar compound with slight variations in the chemical structure.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond in the cyclobutane ring. This structural feature can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
1706841-26-0 |
---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.1 |
Purity |
95 |
Origin of Product |
United States |
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